molecular formula C18H20N2O3 B067238 Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate CAS No. 161610-16-8

Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate

Cat. No. B067238
Key on ui cas rn: 161610-16-8
M. Wt: 312.4 g/mol
InChI Key: CNTQPTBRKWUGFU-UHFFFAOYSA-N
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Patent
US07528134B2

Procedure details

2-Bromopyridine (0.470 mL, 5 mmol) in THF (20 mL) was treated with n-BuLi 1.6M in hexanes (5.2 ml, 5.2 mmol) dropwise at −60° C. After stirring at -60° C. for 30 minutes, the reaction mixture and treated with benzyl 4-oxo-1-piperidinecarboxylate (1.14 g, 4.9 mmol) in THF (10 mL) slowly. After stirring an additional 15 minutes at −60° C., the reaction mixture was quenched with a saturated aqueous solution of NH4Cl, allowed to warm to room temperature and was extracted into dichloromethane. The organics were combined, dried on MgSO4, filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (elution with hexanes:ethyl acetate, 1:1) to provide the title compound (400 mg, 27% yield). 1H NMR (300 MHz, DMSO-d6) δ 1.54 (m, 2H), 2.05 (m, 2H), 3.25 (m, 2H), 3.95 (m, 2H), 5.11 (s, 2H), 5.35 (s, 1H), 7.25 (m, 1H), 7.35 (m, 5H), 7.68 (m, 1H), 7.79 (m, 1H), 8.5 (m, 1H); MS (DCI/NH3) m/e 313 (M+H)+.
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Li]CCCC.[O:13]=[C:14]1[CH2:19][CH2:18][N:17]([C:20]([O:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[O:21])[CH2:16][CH2:15]1>C1COCC1>[OH:13][C:14]1([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:15][CH2:16][N:17]([C:20]([O:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[O:21])[CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
0.47 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
5.2 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
After stirring at -60° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring an additional 15 minutes at −60° C.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with a saturated aqueous solution of NH4Cl
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted into dichloromethane
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (elution with hexanes:ethyl acetate, 1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1(CCN(CC1)C(=O)OCC1=CC=CC=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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